6-ethynyl-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Ethynyl-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indoles are known for their diverse biological activities and are present in various alkaloids, which are compounds often derived from plants and used for medicinal purposes . The ethynyl group at the 6-position of the indole ring introduces unique chemical properties, making this compound an interesting subject for research in organic chemistry and pharmacology.
Mechanism of Action
Target of Action
6-Ethynyl-1H-indole, like other indole derivatives, is known to interact with a variety of targets within the cell . Indole derivatives are important types of molecules that play a significant role in cell biology . They are used as biologically active compounds for the treatment of various disorders in the human body .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors . This interaction can lead to a variety of changes within the cell, depending on the specific target and the nature of the binding event .
Biochemical Pathways
Indole derivatives are known to affect a variety of biochemical pathways . For instance, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants
Pharmacokinetics
The molecular weight of this compound is 14117 , which may influence its pharmacokinetic properties.
Result of Action
Indole derivatives are known to exhibit a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-ethynyl-1H-indole can be achieved through several methods. One common approach involves the Sonogashira coupling reaction, where an ethynyl group is introduced to the indole ring. This reaction typically uses palladium catalysts and copper co-catalysts under an inert atmosphere . Another method involves the direct alkynylation of indole derivatives using transition metal catalysts .
Industrial Production Methods: Industrial production of this compound may involve large-scale Sonogashira coupling reactions, optimized for yield and efficiency. The use of continuous flow reactors can enhance the scalability and safety of the process, allowing for the production of significant quantities of the compound .
Chemical Reactions Analysis
Types of Reactions: 6-Ethynyl-1H-indole undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The triple bond in the ethynyl group can be reduced to form alkenes or alkanes.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under mild conditions.
Reduction: Hydrogenation reactions using palladium or platinum catalysts are common.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride or other Lewis acids.
Major Products:
Oxidation: Formation of this compound-3-carbaldehyde.
Reduction: Formation of 6-ethenyl-1H-indole or 6-ethyl-1H-indole.
Substitution: Formation of various substituted indoles depending on the electrophile used.
Scientific Research Applications
6-Ethynyl-1H-indole has several applications in scientific research:
Comparison with Similar Compounds
6-Methyl-1H-indole: Similar structure but with a methyl group instead of an ethynyl group.
6-Bromo-1H-indole: Contains a bromine atom at the 6-position.
6-Fluoro-1H-indole: Contains a fluorine atom at the 6-position.
Comparison: 6-Ethynyl-1H-indole is unique due to the presence of the ethynyl group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions compared to its methyl, bromo, or fluoro counterparts. Additionally, the ethynyl group can participate in unique interactions with biological targets, potentially leading to different biological activities .
Properties
IUPAC Name |
6-ethynyl-1H-indole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N/c1-2-8-3-4-9-5-6-11-10(9)7-8/h1,3-7,11H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WELRFNXKVCXFMZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC2=C(C=C1)C=CN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.